1,4'-联哌啶-3-醇

描述

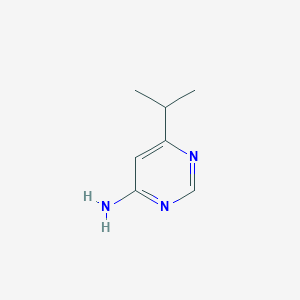

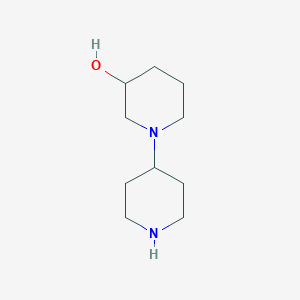

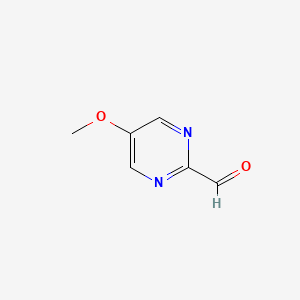

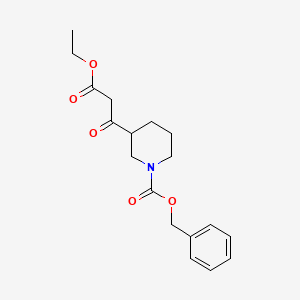

1,4'-Bipiperidin-3-OL is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The specific structure of 1,4'-Bipiperidin-3-OL suggests that it is a bipiperidine, meaning it consists of two piperidine units connected at certain positions, and it contains a hydroxyl group (-OH) at the third position.

Synthesis Analysis

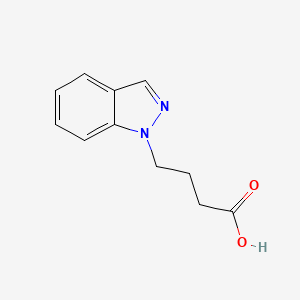

The synthesis of related piperidine compounds has been explored through various methods. For instance, the diastereoselective synthesis of 4-hydroxypiperidin-2-ones is achieved using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones . Another method involves the regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides to produce trans-3-amino-1-benzylpiperidin-4-ols . Additionally, a series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines were synthesized as non-imidazole histamine H(3) receptor antagonists, indicating the versatility of bipiperidine scaffolds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of bipiperidine derivatives can be complex due to the potential for stereoisomerism and the presence of multiple functional groups. The stereochemistry of diastereoisomeric piperidines has been studied using NMR and IR spectroscopy, which is crucial for understanding the configuration and preferred conformations of these molecules . The spatial structure of geometric isomers of substituted piperidines has also been determined by spectroscopic methods .

Chemical Reactions Analysis

Piperidine compounds can undergo various chemical reactions. For example, a radical 1,4-aryl migration route has been explored to synthesize 3-arylpiperidines, which involves a xanthate addition followed by acetylation and treatment with dilauroyl peroxide . The reactivity of piperidine derivatives is influenced by their structure, which can be manipulated to produce desired reactivity and spectroscopic characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's potency, reactivity, and interaction with biological targets. For instance, the introduction of diversity at the 6-position of the pyridine ring in thiazolopyridine antagonists was designed to enhance in vitro potency and decrease hERG activity . The protection of hydroxy functions in oligoribonucleotide synthesis also demonstrates the importance of functional groups in determining the chemical properties of piperidine derivatives .

科学研究应用

酪氨酸酶抑制

1,4'-联哌啶-3-醇因其作为酪氨酸酶抑制剂的潜力而受到研究。对包括 1,4'-联哌啶-3-醇衍生物在内的可变 N-取代联哌啶的研究表明对酪氨酸酶具有强效抑制,特别是具有 4'-甲基苄基取代。这一发现对于未来针对酪氨酸酶相关疾病的药物设计具有重要意义 (Khan 等,2005)。

CCR3 拮抗

1,4'-联哌啶-3-醇衍生物已被确定为 CC 趋化因子受体 3 (CCR3) 拮抗剂。对这些化合物的优化导致发现了具有强效受体亲和力和抑制嗜酸性粒细胞趋化性的特定衍生物,这在过敏反应中至关重要 (Ting 等,2005)。

DNA 插层抗增殖剂

1,4'-联哌啶-3-醇已被用于修饰 DNA 插层聚酮糖苷,从而产生水溶性衍生物。这些修饰的化合物显示出改善的抗增殖活性,使其在癌症治疗的开发中具有重要意义 (Ueberschaar 等,2016)。

有机反应中的催化

1,4'-联哌啶-3-醇衍生物已被探索作为有机反应中的催化剂。例如,发现源自联哌啶和乙酸铜(II)水合物的配合物对过氧化氢环氧化烯烃有效,展示了其在有机合成和工业过程中的潜力 (Mikhalyova 等,2012)。

药物分析中的分子识别

1,4'-联哌啶-3-醇及其衍生物已被研究用于分子识别,特别是在药物分析的背景下。研究的重点是区分伪苯胺前体的区域异构体,强调了 1,4'-联哌啶-3-醇在精确药物识别和质量控制中的重要性 (Mazur 等,2017)。

安全和危害

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored in a safe place and dust formation should be avoided .

作用机制

Target of Action

The primary target of 1,4’-Bipiperidin-3-OL is the muscarinic receptors . These receptors play a crucial role in the central and peripheral nervous systems, influencing various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

1,4’-Bipiperidin-3-OL acts as a muscarinic receptor antagonist . It competes with acetylcholine, a neurotransmitter, for binding at muscarinic receptors, particularly in the corpus striatum, a part of the brain involved in motor control . This antagonism restores the balance between the neurotransmitters in the brain, which can be disrupted in conditions like parkinsonism .

Biochemical Pathways

These pathways involve the synthesis, release, and degradation of acetylcholine, a key neurotransmitter in the nervous system .

Pharmacokinetics

As a small molecule with a molecular weight of 18428 , it is expected to have good bioavailability

Result of Action

The antagonism of muscarinic receptors by 1,4’-Bipiperidin-3-OL can lead to a reduction in the symptoms of parkinsonism and control of extrapyramidal side effects of neuroleptic drugs . These effects occur at both the molecular level, through the inhibition of acetylcholine at muscarinic receptors, and the cellular level, through the modulation of neuronal activity .

属性

IUPAC Name |

1-piperidin-4-ylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQUIJQEUBAMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610673 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864356-11-6 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)